molecular formula C12H13ClN4O2S2 B4585346 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide

Cat. No.: B4585346
M. Wt: 344.8 g/mol
InChI Key: VXYIBNHTWIQKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide is a useful research compound. Its molecular formula is C12H13ClN4O2S2 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-chlorophenoxy)ethyl]acetamide is 344.0168457 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Novel derivatives of 1,3,4-thiadiazol compounds, similar in structure to the specified compound, have been synthesized and identified through various analytical methods, including single-crystal X-ray diffraction. These compounds demonstrate potential in various chemical applications (Yu et al., 2014).
  • Molecular Modeling and Pharmacological Potential :

    • A study focused on the design and synthesis of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, related to the compound , revealed their potential as anti-inflammatory and analgesic agents. Molecular modeling was used to understand their mechanism of action, particularly against the COX-2 enzyme (Shkair et al., 2016).
  • Antimicrobial Properties :

    • Some derivatives of thiadiazole, structurally similar to the requested compound, have shown moderate antimicrobial activity against various bacterial and fungal strains. This indicates their potential application in developing new antimicrobial agents (Sah et al., 2014).
  • Antitumor and Antioxidant Activities :

    • Research on N-substituted-2-amino-1,3,4-thiadiazoles has shown that these compounds exhibit promising antitumor and antioxidant activities, indicating their potential use in cancer treatment and prevention strategies (Hamama et al., 2013).
    • A study on 1,3,4-thiadiazole derivatives showed considerable anticancer activity against specific cancer cell lines, highlighting their potential as anticancer agents (Çevik et al., 2020).
  • Glutaminase Inhibition :

    • Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, similar in structure to the requested compound, have been synthesized and evaluated as glutaminase inhibitors. These compounds show potential in inhibiting the growth of certain cancer cells, indicating their role in cancer therapy (Shukla et al., 2012).
  • Insecticidal Activity :

    • Novel heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of thiadiazole derivatives in agricultural applications (Fadda et al., 2017).

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2S2/c13-8-1-3-9(4-2-8)19-6-5-15-10(18)7-20-12-17-16-11(14)21-12/h1-4H,5-7H2,(H2,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYIBNHTWIQKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC(=O)CSC2=NN=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide
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2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.